molecular formula C24H25N3O4 B2963722 N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide CAS No. 872857-07-3

N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide

Cat. No. B2963722
CAS RN: 872857-07-3
M. Wt: 419.481
InChI Key: YJYSTHAIRHSORF-UHFFFAOYSA-N
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Description

N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide, also known as EMIQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. EMIQ belongs to the class of indole-2-carboxamide derivatives and has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. In

Scientific Research Applications

Antifungal Applications

  • Broad-spectrum Antifungal Agents : Derivatives similar to N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide have shown fungicidal activity against Candida species and antifungal activity against Aspergillus species. Optimizations of these compounds have led to improved plasmatic stability while maintaining antifungal efficacy (Bardiot et al., 2015).

Antimicrobial Applications

  • Antimicrobial Activity : Novel analogues of the compound have been synthesized and tested for their antimicrobial activity. These compounds demonstrated in vitro activity against various fungal and bacterial strains, showing potential as leads for new antimicrobial agents (Jayadevappa et al., 2012).

Anticancer Applications

  • Glutaminase Inhibitors : Research has identified analogs of N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide as potent and selective inhibitors of kidney-type glutaminase (GLS), showing promise for therapeutic application in cancer treatment. These compounds have demonstrated the ability to attenuate the growth of human lymphoma B cells both in vitro and in vivo (Shukla et al., 2012).

Biochemical Studies

  • DNA and Protein Binding : Certain derivatives of N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide have been synthesized and studied for their interactions with calf thymus DNA and bovine serum albumin (BSA). These studies provide insights into the potential mechanisms of action of these compounds and their interactions with biological macromolecules (Raj, 2020).

Chemical Synthesis and Optimization

  • Synthesis and Characterization : Research into the synthesis and characterization of related compounds has led to the development of efficient processes for preparing these molecules, enabling further biological evaluation and potential therapeutic applications. This includes studies on the chemoselective acetylation of aminophenols and the synthesis of quinazolinone-based derivatives with significant activity as dual inhibitors for tyrosine kinases (Magadum & Yadav, 2018; Riadi et al., 2021).

properties

IUPAC Name

N-ethyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-2-27(18-8-4-3-5-9-18)24(30)23(29)20-16-26(21-11-7-6-10-19(20)21)17-22(28)25-12-14-31-15-13-25/h3-11,16H,2,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYSTHAIRHSORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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